methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate
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Overview
Description
The compound “methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate” is a complex organic molecule. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds . The molecule also contains a fluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the triazolopyrimidine ring, as well as the electron-withdrawing fluorine atom on the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the fluorophenyl group could influence the compound’s lipophilicity, which could in turn affect its solubility and permeability .Scientific Research Applications
Synthesis and Structural Characterization
- A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, and its structure characterized using X-ray single crystal diffraction and spectroscopic techniques. This compound showed antibacterial activity against Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019).
- Another study focused on the synthesis of Voriconazole, a broad-spectrum antifungal agent, highlighting the synthetic routes and chemical reactions involved in producing complex molecules with triazole and pyrimidine components (Butters et al., 2001).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor potentials of compounds with a pyrimidine scaffold, such as thiazolopyrimidines and triazolopyrimidines, were investigated, revealing promising activities in certain contexts. For instance, enaminones used as building blocks for substituted pyrazoles demonstrated antitumor and antimicrobial activities (Riyadh, 2011).
- Another study synthesized 2-cyanoaminopyrimidines as antitumor agents that promote tubulin polymerization, indicating a unique mechanism of action for cancer treatment (Zhang et al., 2007).
Novel Mechanisms and Bioactivities
- Triazolopyridine derivatives were evaluated as molecular chemosensors for metal ions, anions, and amino acids, showcasing the versatility of triazole-pyrimidine compounds in sensing applications (Chadlaoui et al., 2006).
- The exploration of triazolo-thiadiazoles for in vitro antioxidant properties and anticancer activities against HepG2 cells highlighted the potential therapeutic applications of these compounds (Sunil et al., 2010).
Future Directions
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-3-11(15(22)23-2)24-14-12-13(17-8-18-14)21(20-19-12)10-6-4-9(16)5-7-10/h4-8,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYUJRBNHLZBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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